molecular formula C11H25N B2719951 3-methyl-N-propylheptan-4-amine CAS No. 1485158-11-9

3-methyl-N-propylheptan-4-amine

Cat. No.: B2719951
CAS No.: 1485158-11-9
M. Wt: 171.328
InChI Key: PKKACNYNMGLGSE-UHFFFAOYSA-N
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Description

3-methyl-N-propylheptan-4-amine is an organic compound belonging to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. This particular compound features a heptane backbone with a methyl group at the third position and a propyl group attached to the nitrogen atom at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-propylheptan-4-amine can be achieved through several methods. One common approach involves the reductive amination of 3-methylheptan-4-one with propylamine. This reaction typically requires a reducing agent such as sodium triacetoxyborohydride and is carried out under mild conditions to ensure high yield and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of mechanochemical methods, such as ball milling, has also been explored to minimize solvent usage and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-propylheptan-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Alkylation: Primary alkyl halides under basic conditions.

    Acylation: Acid chlorides or anhydrides in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Major Products

    Alkylation: Quaternary ammonium salts.

    Acylation: Amides.

    Oxidation: Nitroso or nitro derivatives.

Mechanism of Action

The mechanism of action of 3-methyl-N-propylheptan-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-methylheptan-4-amine: Lacks the propyl group attached to the nitrogen atom.

    N-propylheptan-4-amine: Lacks the methyl group at the third position.

    3-methyl-N-ethylheptan-4-amine: Contains an ethyl group instead of a propyl group.

Uniqueness

3-methyl-N-propylheptan-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

IUPAC Name

3-methyl-N-propylheptan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25N/c1-5-8-11(10(4)7-3)12-9-6-2/h10-12H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKACNYNMGLGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C)CC)NCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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